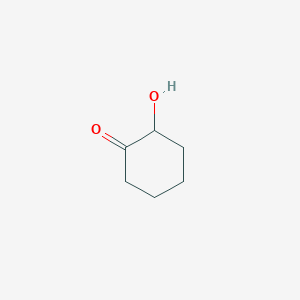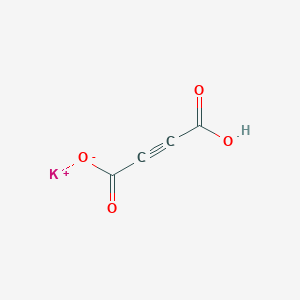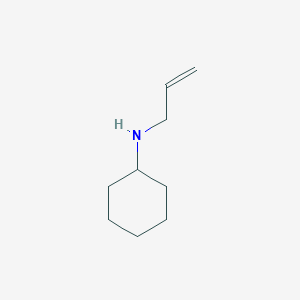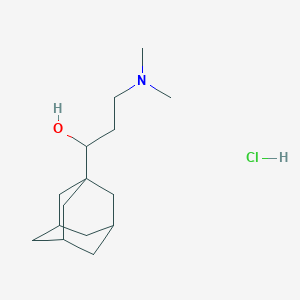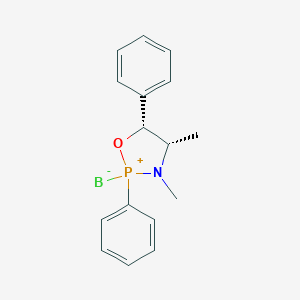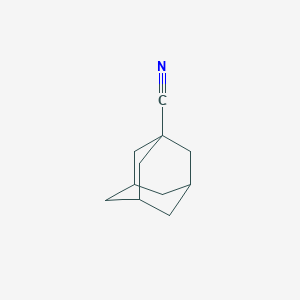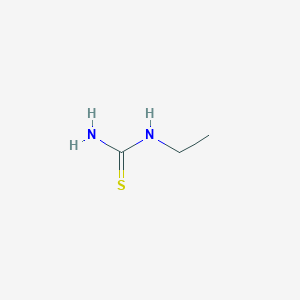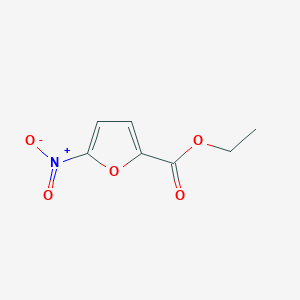![molecular formula C11H13NS2 B145716 6-butylbenzo[d]thiazole-2(3H)-thione CAS No. 131785-57-4](/img/structure/B145716.png)
6-butylbenzo[d]thiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-butylbenzo[d]thiazole-2(3H)-thione (BBTT) is a chemical compound that belongs to the family of thiazole derivatives. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and biochemistry. BBTT is a versatile compound with many unique properties that make it an attractive candidate for research.
Mécanisme D'action
The mechanism of action of 6-butylbenzo[d]thiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. 6-butylbenzo[d]thiazole-2(3H)-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 6-butylbenzo[d]thiazole-2(3H)-thione has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival.
Effets Biochimiques Et Physiologiques
6-butylbenzo[d]thiazole-2(3H)-thione has been shown to exhibit significant biochemical and physiological effects, including antimicrobial and anticancer activities. 6-butylbenzo[d]thiazole-2(3H)-thione has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 6-butylbenzo[d]thiazole-2(3H)-thione has also been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
6-butylbenzo[d]thiazole-2(3H)-thione has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be easily synthesized and modified for various applications. Another advantage is its unique properties, such as its antimicrobial and anticancer activities. However, one limitation is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations.
Orientations Futures
There are several future directions for research on 6-butylbenzo[d]thiazole-2(3H)-thione. One direction is the development of novel 6-butylbenzo[d]thiazole-2(3H)-thione derivatives with enhanced properties, such as increased potency and selectivity. Another direction is the investigation of the mechanism of action of 6-butylbenzo[d]thiazole-2(3H)-thione, which could lead to the identification of new targets for drug development. Additionally, the use of 6-butylbenzo[d]thiazole-2(3H)-thione as a probe for studying protein-nucleic acid interactions could lead to the development of new diagnostic and therapeutic tools.
Méthodes De Synthèse
The synthesis of 6-butylbenzo[d]thiazole-2(3H)-thione can be achieved by several methods, including the reaction of 2-aminobenzenethiol with butyraldehyde in the presence of a catalyst. Another method involves the reaction of 2-chlorobenzenethiol with butylamine in the presence of a base. The yield and purity of 6-butylbenzo[d]thiazole-2(3H)-thione can be optimized by controlling the reaction conditions, such as temperature, time, and reactant ratios.
Applications De Recherche Scientifique
6-butylbenzo[d]thiazole-2(3H)-thione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 6-butylbenzo[d]thiazole-2(3H)-thione has been shown to exhibit significant antimicrobial and anticancer activities. In material science, 6-butylbenzo[d]thiazole-2(3H)-thione has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In biochemistry, 6-butylbenzo[d]thiazole-2(3H)-thione has been used as a probe for studying the interaction of proteins and nucleic acids with small molecules.
Propriétés
Numéro CAS |
131785-57-4 |
|---|---|
Nom du produit |
6-butylbenzo[d]thiazole-2(3H)-thione |
Formule moléculaire |
C11H13NS2 |
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
6-butyl-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C11H13NS2/c1-2-3-4-8-5-6-9-10(7-8)14-11(13)12-9/h5-7H,2-4H2,1H3,(H,12,13) |
Clé InChI |
VVSMPKIKVDRWMP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)NC(=S)S2 |
SMILES canonique |
CCCCC1=CC2=C(C=C1)NC(=S)S2 |
Synonymes |
2(3H)-Benzothiazolethione,6-butyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



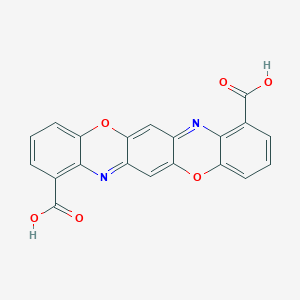
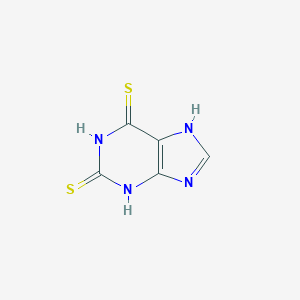
![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
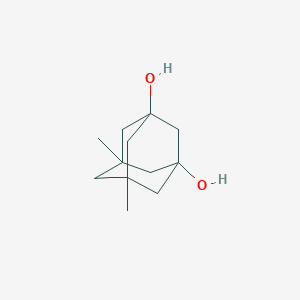
![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)
